molecular formula C15H22O2 B156050 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS No. 1620-98-0

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B156050
CAS RN: 1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
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Patent
US04009210

Procedure details

A 500 ml reaction flask fitted with a mechanical stirrer, heating mantle, thermometer and water-cooled condenser was charged with 200 ml of glacial acetic acid, and 61.7 g (0.8 mole) of ammonium acetate. To the stirred mixture there were slowly added 97 g of 37% formalin (1.2 moles of formaldehyde) and 20.6 g (0.1 mole) of 2,6-ditert.-butylphenol. The reaction flask was equipped with a take-off head to remove the methanol which is present in commercially available formalin. The mixture was refluxed (107°-9°) for 6 hours. After cooling to ambient temperature, the mixture was poured on a vacuum filter and the product cake was washed with water. After drying, there was obtained 15.8 g of crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 184°-86° (67.5%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
20.6 g
Type
reactant
Reaction Step Three
Quantity
61.7 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]([O-])(=[O:4])C.[NH4+].C=O.[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([CH3:22])([CH3:21])[CH3:20])[C:14]=1[OH:23])([CH3:12])([CH3:11])[CH3:10]>C(O)(=O)C>[C:19]([C:15]1[CH:16]=[C:17]([CH:18]=[C:13]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:14]=1[OH:23])[CH:2]=[O:4])([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Four
Name
Quantity
61.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
The reaction flask was equipped with a take-off head
CUSTOM
Type
CUSTOM
Details
to remove the methanol which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed (107°-9°) for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
the mixture was poured on a vacuum
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the product cake was washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.